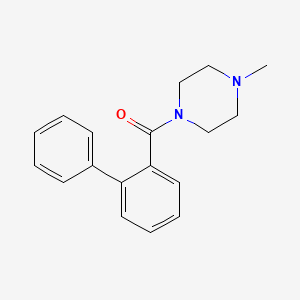
1-(2-biphenylylcarbonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-biphenylylcarbonyl)-4-methylpiperazine, also known as BAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BAM is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
作用機序
The mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific neurotransmitter receptors in the brain, such as the serotonin 5-HT1A receptor. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been found to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)-4-methylpiperazine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been shown to have anti-inflammatory properties and has been found to reduce oxidative stress in certain cell types.
実験室実験の利点と制限
One of the main advantages of using 1-(2-biphenylylcarbonyl)-4-methylpiperazine in lab experiments is its ability to selectively target specific biological systems. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been found to have low toxicity, making it a safe option for use in various experiments. However, one of the limitations of using 1-(2-biphenylylcarbonyl)-4-methylpiperazine is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the use of 1-(2-biphenylylcarbonyl)-4-methylpiperazine in scientific research. One potential application is in the field of drug discovery, where 1-(2-biphenylylcarbonyl)-4-methylpiperazine could be used as a starting point in the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine and its potential applications in different biological systems. Finally, the development of new synthetic methods for 1-(2-biphenylylcarbonyl)-4-methylpiperazine could lead to the production of more potent and selective derivatives with improved properties for use in different research settings.
In conclusion, 1-(2-biphenylylcarbonyl)-4-methylpiperazine, or 1-(2-biphenylylcarbonyl)-4-methylpiperazine, is a chemical compound that has shown potential in various scientific research applications. Its ability to interact with different biological systems and its low toxicity make it a useful tool for studying different biological processes. Further studies are needed to fully understand the mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine and its potential applications in different research settings.
合成法
The synthesis of 1-(2-biphenylylcarbonyl)-4-methylpiperazine involves a series of chemical reactions that start with the condensation of 2-biphenylcarboxylic acid and 1-methylpiperazine. The resulting intermediate is then subjected to further reactions to produce the final product, 1-(2-biphenylylcarbonyl)-4-methylpiperazine. The synthesis of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
1-(2-biphenylylcarbonyl)-4-methylpiperazine has been used in various scientific research studies due to its ability to interact with different biological systems. One of the most significant applications of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been used in studies related to cancer research, where it has shown potential as a therapeutic agent.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWRLWRABHBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
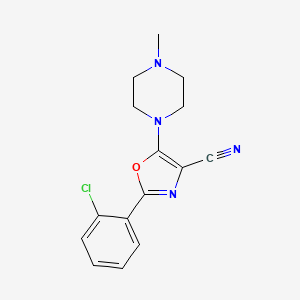

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
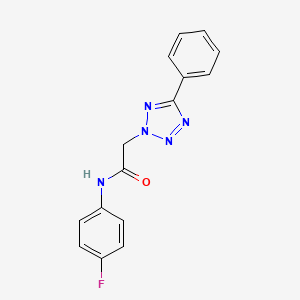
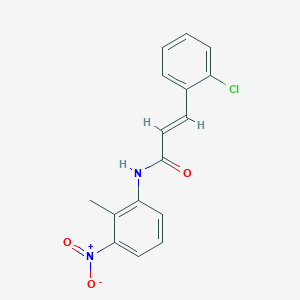
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)


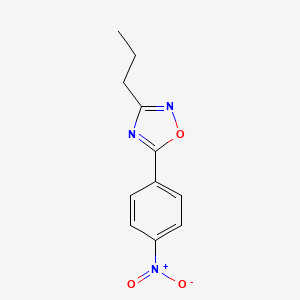
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)